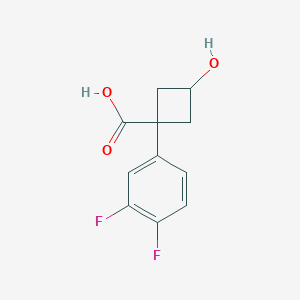![molecular formula C10H7F6NO2 B13178564 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-83-7](/img/structure/B13178564.png)
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate: is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethyl and phenyl moieties. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a reagent in the synthesis of complex organic molecules. Its unique trifluoromethyl groups enhance the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. The trifluoromethyl groups can mimic the electronic properties of natural substrates, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The inductive effect of the trifluoromethyl groups can also modulate the electronic properties of the compound, enhancing its reactivity and stability.
Comparaison Avec Des Composés Similaires
- 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of trifluoromethyl groups in both the ethyl and phenyl moieties enhances its stability and makes it a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
1087788-83-7 |
|---|---|
Formule moléculaire |
C10H7F6NO2 |
Poids moléculaire |
287.16 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-2-6(4-7)10(14,15)16/h1-4H,5H2,(H,17,18) |
Clé InChI |
GPEOZDBOTBZPFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)



![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
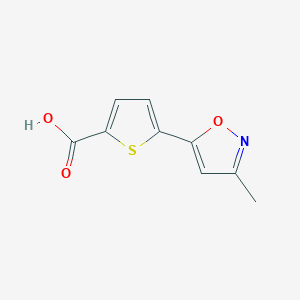
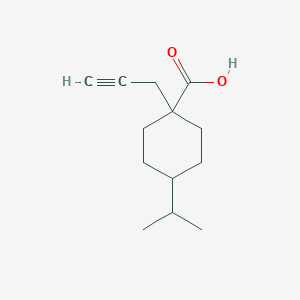
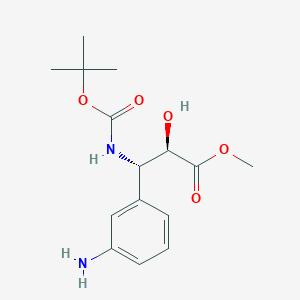
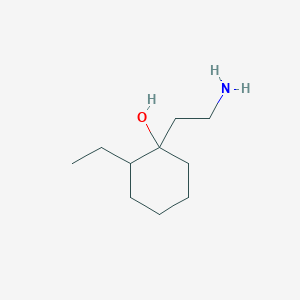

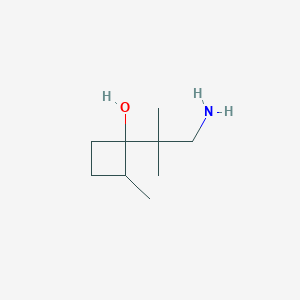
![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
